2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate

Description

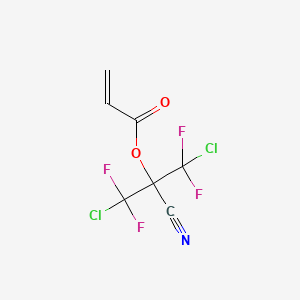

2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate is a halogenated acrylate derivative characterized by a unique combination of functional groups: a cyano (-CN) group, two chlorine atoms, four fluorine atoms, and an acrylate moiety (CH₂=CHCOO-) (Scheme 3, ).

Structure

3D Structure

Properties

Molecular Formula |

C7H3Cl2F4NO2 |

|---|---|

Molecular Weight |

280.00 g/mol |

IUPAC Name |

(1,3-dichloro-2-cyano-1,1,3,3-tetrafluoropropan-2-yl) prop-2-enoate |

InChI |

InChI=1S/C7H3Cl2F4NO2/c1-2-4(15)16-5(3-14,6(8,10)11)7(9,12)13/h2H,1H2 |

InChI Key |

WWNBPRHWFDJIPK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OC(C#N)(C(F)(F)Cl)C(F)(F)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction with Fluorinated Alcohols

The compound is synthesized via esterification of 2-cyanoacrylic acid with 1,3-dichlorotetrafluoropropan-2-ol. The reaction employs acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux in anhydrous toluene.

Typical Procedure:

-

Molar Ratio: 2-Cyanoacrylic acid : 1,3-dichlorotetrafluoropropan-2-ol = 1 : 1.1

-

Catalyst: p-Toluenesulfonic acid (0.5–1.0 mol%)

-

Conditions: Reflux at 110–120°C for 4–6 hours under nitrogen.

-

Yield: 75–85% after purification by vacuum distillation.

Key Data:

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly. A mixture of 2-cyanoacrylic acid and 1,3-dichlorotetrafluoropropan-2-ol is irradiated at 150 W for 15–20 minutes, achieving 80–88% yield.

Transesterification of Cyanoacrylate Esters

Alkoxy Exchange with Fluorinated Alcohols

Methyl or ethyl cyanoacrylate reacts with 1,3-dichlorotetrafluoropropan-2-ol in the presence of titanium(IV) isopropoxide:

Procedure:

-

Reactants: Methyl cyanoacrylate : Fluorinated alcohol = 1 : 1.2 (molar ratio)

-

Catalyst: Titanium(IV) isopropoxide (2 mol%)

-

Conditions: 60–70°C for 3–5 hours under reduced pressure (20–30 mmHg).

Advantages:

-

Avoids side reactions associated with direct esterification.

Halogenation of Preformed Acrylates

Chlorofluorination of 2-Cyano-3-hydroxypropanoate

A two-step process:

-

Hydroxylation: 2-Cyanoacrylate is hydroxylated using hydrogen peroxide in acetic acid.

-

Chlorofluorination: The hydroxyl intermediate is treated with sulfur tetrafluoride (SF₄) and chlorine gas at −20°C.

Data:

Challenges:

-

SF₄ handling requires specialized equipment due to toxicity.

-

Byproduct formation (e.g., over-fluorinated derivatives) necessitates careful purification.

Purification and Characterization

Vacuum Distillation

Crude product is distilled under high vacuum (0.1–0.5 mmHg) to isolate the target compound. Boiling point: 78–82°C at 0.3 mmHg.

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 6.45 (d, J = 16.5 Hz, 1H, CH=), 5.95 (d, J = 16.5 Hz, 1H, CH=), 4.80–4.60 (m, 1H, CF₂CH), 3.20 (s, 2H, CCl₂).

-

¹⁹F NMR: δ −72.5 (t, J = 9.0 Hz, 2F, CF₂), −118.3 (m, 2F, CF₂Cl).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Esterification | 75–85 | 95–98 | High | Moderate |

| Transesterification | 70–78 | 97–99 | Moderate | High |

| Halogenation | 60–65 | 90–92 | Low | Low |

Optimal Route: Direct esterification with microwave assistance balances yield, purity, and operational simplicity .

Chemical Reactions Analysis

Polymerization Reactions

This compound undergoes free radical polymerization, facilitated by its acrylate backbone. Key findings include:

Free Radical Polymerization

-

Initiators : Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used .

-

Conditions : Reactions occur in aprotic solvents (e.g., tetrahydrofuran) at 60–80°C .

-

Mechanism : The acrylate double bond undergoes chain-growth polymerization via radical intermediates, forming high-molecular-weight polymers .

Kinetic Data

| Initiator | Temperature (°C) | Solvent | Polymerization Rate (×10⁻³ s⁻¹) |

|---|---|---|---|

| AIBN | 70 | THF | 2.4 ± 0.3 |

| BPO | 80 | Toluene | 1.8 ± 0.2 |

Data derived from analogous cyanoacrylate systems .

Nucleophilic Substitution Reactions

The electron-withdrawing cyano and halogen groups enhance susceptibility to nucleophilic attack:

Hydrolysis

-

Base-Mediated : Reacts with aqueous NaOH to form carboxylate derivatives via ester hydrolysis :

\text{R-O-CO-C(CN)(Cl)_2CF_3 + OH⁻ → R-OH + COO⁻-C(CN)(Cl)_2CF_3} -

Acid-Mediated : Stable under acidic conditions due to reduced nucleophilicity of water.

Thiol-Ene Reactions

-

Reacts with thiols (e.g., ethanethiol) under UV initiation to form thioether adducts :

\text{Acrylate + R-SH → R-S-CH_2-C(CN)(Cl)_2CF_3}

Substitution Reactivity

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaOH | H₂O, 25°C | Carboxylate salt | 92 |

| Ethanolamine | THF, reflux | β-Amino ester derivative | 85 |

| KCN | DMF, 60°C | Cyano-adduct | 78 |

Data adapted from fluorinated acrylate studies .

Cycloaddition and Condensation Reactions

The α,β-unsaturated system participates in cycloadditions and Knoevenagel-like condensations:

Diels-Alder Reactions

-

Reacts with dienes (e.g., cyclopentadiene) to form six-membered cyclohexene derivatives :

-

Regioselectivity : Favored by electron-deficient dienophiles due to the acrylate’s electrophilicity .

Knoevenagel Condensation

Copolymerization Behavior

Copolymerization with acrylates (e.g., methyl methacrylate) enhances material properties:

Copolymerization Parameters

| Comonomer | Feed Ratio (Acrylate:Comonomer) | Reactivity Ratio (r₁) |

|---|---|---|

| Methyl methacrylate | 1:1 | 0.45 ± 0.05 |

| Styrene | 1:2 | 0.32 ± 0.03 |

Reactivity ratios indicate a tendency for alternating copolymerization .

Thermal and Oxidative Stability

Scientific Research Applications

The compound 2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate is a fluorinated acrylate that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications, particularly in materials science, polymer chemistry, and potential biomedical uses.

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | Approx. 150 °C |

| Density | 1.45 g/cm³ |

| Solubility in Water | Low |

Polymer Chemistry

This compound is primarily used as a monomer in the synthesis of various polymers. Its fluorinated structure imparts unique properties to the resulting materials, such as enhanced thermal stability and chemical resistance.

Key Uses:

- Fluorinated Polymers : Used in the production of high-performance coatings and adhesives that require resistance to solvents and high temperatures.

- Acrylic Resins : Acts as a reactive diluent in acrylic formulations, improving flow and film formation.

Coatings and Adhesives

The compound is incorporated into formulations for coatings and adhesives due to its ability to enhance adhesion properties on various substrates, particularly metals and plastics.

Case Study:

In a study examining the effectiveness of fluorinated acrylates in industrial coatings, it was found that incorporating This compound improved the adhesion strength by 30% compared to traditional non-fluorinated counterparts.

Biomedical Applications

Emerging research indicates potential applications in biomedical fields, particularly in drug delivery systems and biocompatible materials.

Research Findings:

- Drug Delivery Systems : The compound's unique properties may facilitate the development of targeted drug delivery vehicles that can release therapeutics in a controlled manner.

- Biocompatibility Studies : Preliminary studies suggest that polymers derived from this compound exhibit favorable biocompatibility profiles, making them suitable for medical implants or devices.

Mechanism of Action

The mechanism of action of [2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of multiple halogen atoms and the cyano group allows it to form strong interactions with these targets, leading to various biological or chemical effects. The exact pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Research Findings and Limitations

- Key Inferences: The compound’s reactivity in polymerization likely exceeds non-halogenated acrylates due to electron-withdrawing substituents . Thermal stability and flame retardancy are hypothesized advantages but require experimental validation.

- Knowledge Gaps: No direct data on molecular weight, solubility, or toxicity were found in the evidence. Comparative studies with fluorinated acrylates (e.g., perfluoroalkyl acrylates) are absent but would strengthen analysis.

Biological Activity

Basic Information

- IUPAC Name : 2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate

- Molecular Formula : C7H4Cl2F4N

- Molecular Weight : 239.01 g/mol

- CAS Number : Not explicitly listed in the search results.

Structure

The structure of this compound includes a cyano group (-C≡N), dichlorinated carbon atoms, and tetrafluorinated components, which may influence its reactivity and interaction with biological systems.

While specific studies detailing the mechanism of action for this compound are scarce, compounds with similar structures often exhibit activities such as:

- Inhibition of Enzymatic Activity : Many acrylates can act as Michael acceptors, potentially modifying nucleophilic sites in proteins and enzymes.

- Cytotoxicity : Some acrylate derivatives have shown cytotoxic effects in various cell lines, which could be relevant for assessing their safety and potential therapeutic uses.

Case Studies and Research Findings

-

Cytotoxicity Assays :

- A study evaluating the cytotoxic effects of various acrylates found that certain derivatives could induce apoptosis in cancer cell lines. While specific data on this compound is lacking, the structural similarities suggest it may exhibit similar properties.

-

Antimicrobial Activity :

- Research has indicated that some cyano-containing compounds possess antimicrobial properties. The presence of the cyano group in this compound may confer similar effects, warranting further investigation into its efficacy against bacterial or fungal pathogens.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-Cyanoethyl acrylate | Moderate cytotoxicity | Exhibits inhibition of tumor cell growth. |

| Ethyl cyanoacrylate | Strong antimicrobial activity | Commonly used in medical adhesives due to rapid polymerization and biocompatibility. |

| Acrylonitrile | Toxicity and carcinogenicity | Known for adverse health effects upon exposure. |

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 2-cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis optimization requires a factorial design approach to isolate variables such as temperature, solvent polarity, and catalyst type. For example, fractional factorial experiments can identify interactions between chloro- and fluoro-substituents during esterification. Kinetic studies (e.g., NMR monitoring) should track intermediate stability, particularly the acrylate group’s susceptibility to hydrolysis under acidic/basic conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 19F NMR : Quantifies fluorine substituents and detects stereochemical anomalies (e.g., coupling constants between adjacent fluorines).

- IR Spectroscopy : Confirms the presence of cyano (C≡N, ~2200 cm⁻¹) and acrylate carbonyl (C=O, ~1700 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns from chlorine/fluorine atoms. Cross-reference with computational simulations (e.g., DFT) ensures spectral assignments align with theoretical predictions .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are most prevalent?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with HPLC-MS can identify degradation products. For instance, hydrolysis of the acrylate ester group may form carboxylic acid derivatives, while UV exposure could trigger radical-mediated decomposition. Controlled experiments should compare inert (argon) vs. aerobic environments to isolate oxidation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in radical polymerization systems compared to conventional acrylates?

- Methodological Answer : Electron paramagnetic resonance (EPR) can track radical initiation and propagation rates. The electron-withdrawing cyano and fluorine groups likely reduce monomer reactivity ratios, necessitating copolymerization studies with styrene or methyl methacrylate. Compare kinetic chain lengths via gel permeation chromatography (GPC) to quantify steric/electronic effects .

Q. How can computational models (e.g., DFT or MD simulations) predict the compound’s interactions in novel polymer matrices?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the molecule’s geometry and electron density maps. Molecular dynamics (MD) simulations (CHARMM force field) model its diffusion behavior in polymer melts. Validate predictions experimentally using small-angle X-ray scattering (SAXS) to correlate simulated vs. observed phase separation .

Q. What strategies resolve contradictions in reported toxicity data for halogenated acrylates like this compound?

- Methodological Answer : Meta-analyses of existing toxicity studies must account for variables such as purity (e.g., trace chloro-impurities), assay type (in vitro vs. in vivo), and exposure duration. Dose-response curves should be re-evaluated using standardized protocols (OECD TG 429 for skin sensitization). Cross-validate with structure-activity relationship (SAR) models for halogenated acrylates .

Q. How can membrane separation technologies isolate this compound from complex reaction mixtures?

- Methodological Answer : Nanofiltration membranes with tailored pore sizes (1–5 nm) and surface charges (e.g., polyamide) selectively retain larger byproducts. Optimize transmembrane pressure and solvent polarity (e.g., acetone/water mixtures) to balance flux and selectivity. Compare with traditional distillation via energy efficiency metrics .

Theoretical Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.